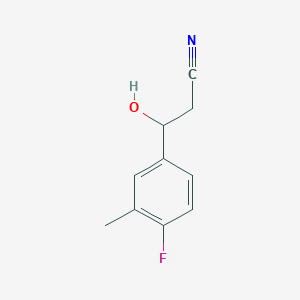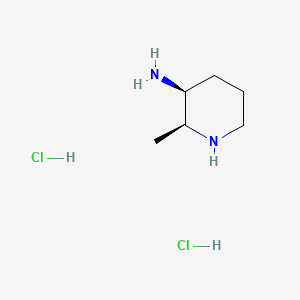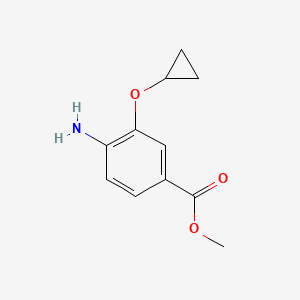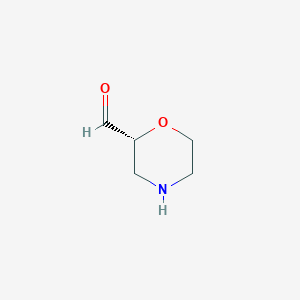
(2R)-morpholine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-morpholine-2-carbaldehyde: is an organic compound with a morpholine ring structure substituted with an aldehyde group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-morpholine-2-carbaldehyde involves the reductive amination of glyoxal with morpholine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation of (2R)-morpholine-2-methanol: Another method involves the oxidation of (2R)-morpholine-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-morpholine-2-carbaldehyde can undergo oxidation reactions to form (2R)-morpholine-2-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (2R)-morpholine-2-methanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: (2R)-morpholine-2-carboxylic acid.
Reduction: (2R)-morpholine-2-methanol.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2R)-morpholine-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate enzyme inhibition mechanisms, particularly those involving aldehyde dehydrogenases.
Medicine:
Drug Development: this compound is explored as a building block in the development of new therapeutic agents, including antiviral and anticancer drugs.
Industry:
Chemical Manufacturing: The compound is used in the production of various industrial chemicals, including solvents and catalysts.
Wirkmechanismus
Molecular Targets and Pathways: (2R)-morpholine-2-carbaldehyde exerts its effects primarily through interactions with aldehyde dehydrogenases and other enzymes involved in metabolic pathways. The aldehyde group can form covalent bonds with enzyme active sites, inhibiting their activity and affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(2S)-morpholine-2-carbaldehyde: The enantiomer of (2R)-morpholine-2-carbaldehyde, differing in the spatial arrangement of atoms around the chiral center.
Morpholine-4-carbaldehyde: A compound with the aldehyde group at the fourth position of the morpholine ring.
N-methylmorpholine-2-carbaldehyde: A derivative with a methyl group substituted at the nitrogen atom of the morpholine ring.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. This stereochemistry can influence the compound’s interactions with enzymes and other molecular targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
(2R)-morpholine-2-carbaldehyde |
InChI |
InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1 |
InChI-Schlüssel |
CADBWPMBEYCJFU-RXMQYKEDSA-N |
Isomerische SMILES |
C1CO[C@H](CN1)C=O |
Kanonische SMILES |
C1COC(CN1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


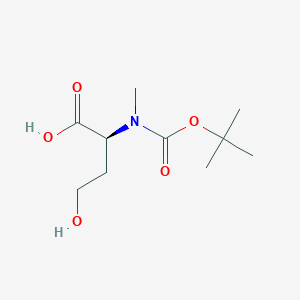
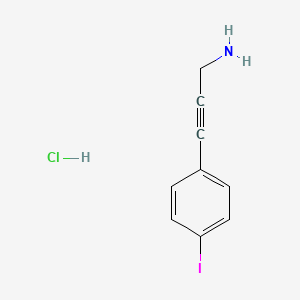
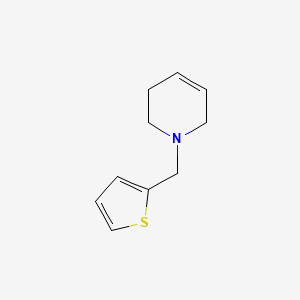
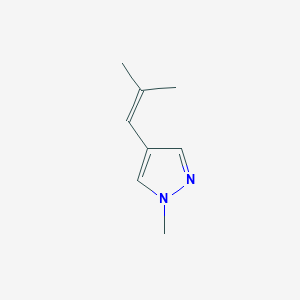
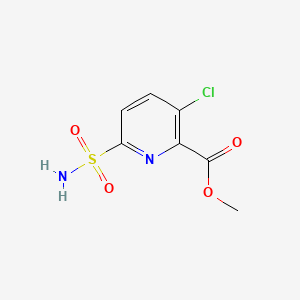
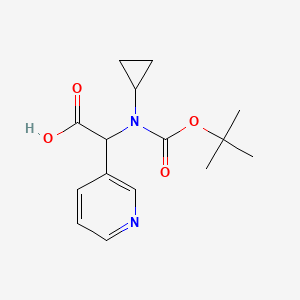
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
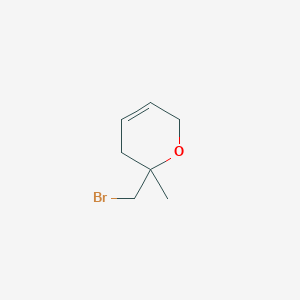
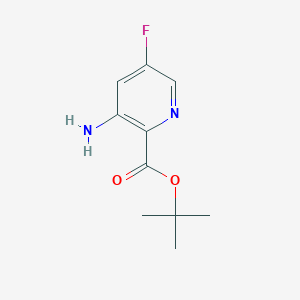
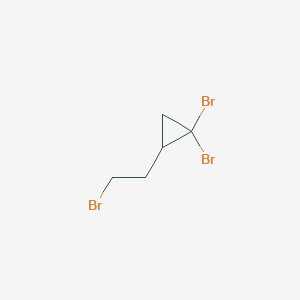
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)
